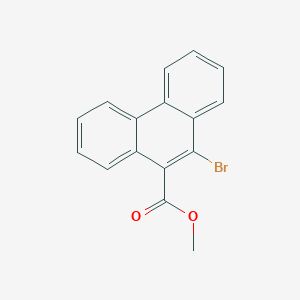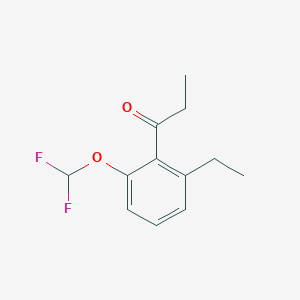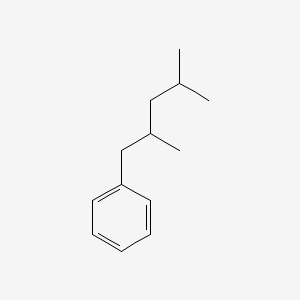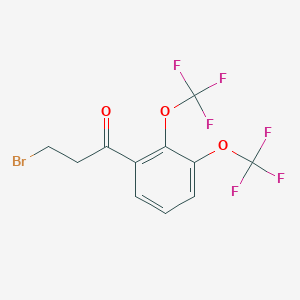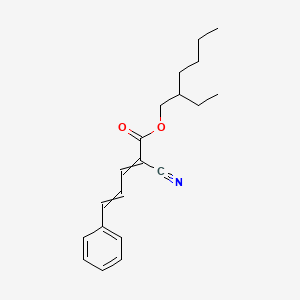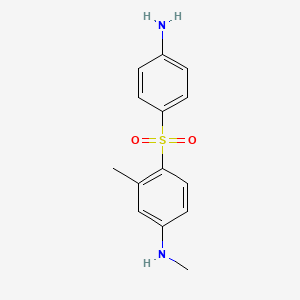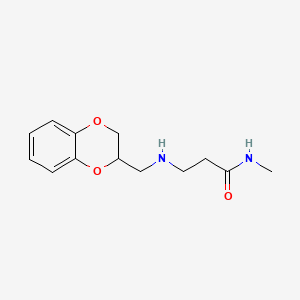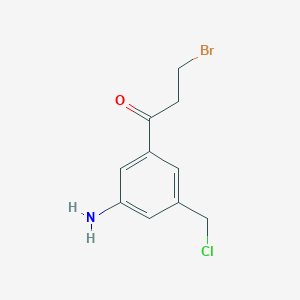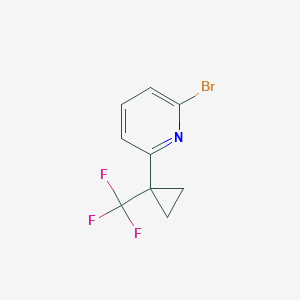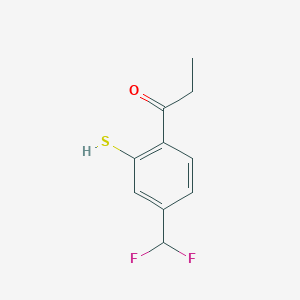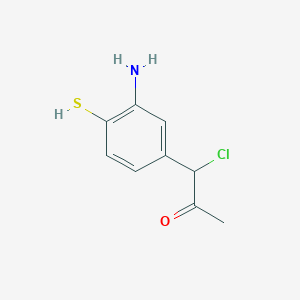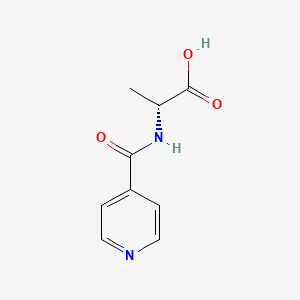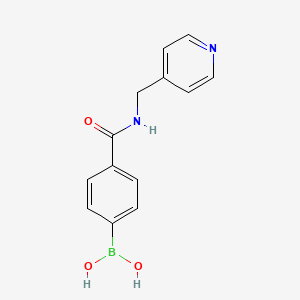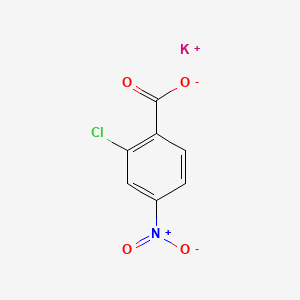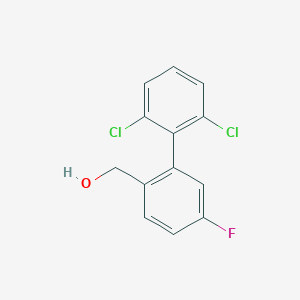
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.
Methanol Addition: The halogenated biphenyl is then reacted with methanol under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol addition reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-aldehyde or (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of dehalogenated biphenyl compounds.
Substitution: Formation of biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (2’,6’-Dichloro-biphenyl-2-yl)-methanol
- (5-Fluoro-biphenyl-2-yl)-methanol
- (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure, along with the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C13H9Cl2FO |
|---|---|
Peso molecular |
271.11 g/mol |
Nombre IUPAC |
[2-(2,6-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-2-1-3-12(15)13(11)10-6-9(16)5-4-8(10)7-17/h1-6,17H,7H2 |
Clave InChI |
HBUDFKKZQBYQBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


